4-Amino-1,2-thiazole-3,5-dicarboxylic acid
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Overview
Description
4-Amino-1,2-thiazole-3,5-dicarboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiazole derivatives, including this compound, have been studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-thiazole-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with α-haloketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-thiazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 4-Amino-1,2-thiazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Studied for its antimicrobial activity.
1,2,4-Triazole-3,5-dicarboxylic acid: Investigated for its potential as a coordination polymer .
Uniqueness
4-Amino-1,2-thiazole-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxylic acid groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
72632-90-7 |
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Molecular Formula |
C5H4N2O4S |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
4-amino-1,2-thiazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C5H4N2O4S/c6-1-2(4(8)9)7-12-3(1)5(10)11/h6H2,(H,8,9)(H,10,11) |
InChI Key |
CJFWRHSLXYSNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SN=C1C(=O)O)C(=O)O)N |
Origin of Product |
United States |
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